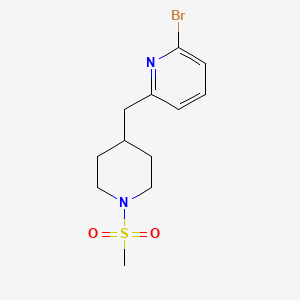

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Descripción

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is a brominated pyridine derivative featuring a methylsulfonyl-substituted piperidine moiety linked via a methylene group.

Propiedades

IUPAC Name |

2-bromo-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKMCURNATGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine typically follows a multi-step synthetic sequence. The core strategy involves:

- Construction of the piperidine ring with a methylsulfonyl group at the nitrogen atom.

- Attachment of this functionalized piperidine to the 6-position of a pyridine ring via a methylene linker.

- Introduction of the bromine atom at the 2-position of the pyridine ring, usually via selective bromination.

Stepwise Preparation Methods

Step 1: Synthesis of 1-(methylsulfonyl)piperidine-4-carbaldehyde

- The piperidine core is first functionalized at the nitrogen atom via sulfonylation using methylsulfonyl chloride and a base (such as triethylamine or pyridine).

- The 4-position is then formylated, often via Vilsmeier-Haack or similar formylation techniques.

Step 2: Reductive Amination or Alkylation with 6-methylpyridine

- The formylated piperidine derivative is coupled with 6-methylpyridine, typically via reductive amination using a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

- Alternatively, a halomethylpyridine can be used for direct alkylation at the piperidine 4-position.

Step 3: Bromination of the Pyridine Ring

- The resulting 6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is subjected to bromination at the 2-position.

- Bromination is generally achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or acetic acid, under controlled temperature to ensure regioselectivity.

Step 4: Purification and Characterization

- The crude product is purified by standard techniques such as column chromatography or recrystallization.

- Structural confirmation is performed using NMR, mass spectrometry, and elemental analysis.

Data Table: Representative Synthetic Route

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylsulfonyl chloride, base | 1-(methylsulfonyl)piperidine-4-carbaldehyde | 70–85 | N-sulfonylation, then formylation |

| 2 | 6-methylpyridine, reducing agent | 6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine | 60–80 | Reductive amination |

| 3 | Br₂ or NBS, solvent (e.g., DCM, AcOH) | This compound | 50–75 | Regioselective bromination |

| 4 | Chromatography/recrystallization | Pure final compound | >95 | Analytical confirmation |

Research Findings and Optimization

- Bromination Selectivity: The electron-donating effect of the methylene-piperidine group at the 6-position directs bromination to the 2-position of the pyridine ring, especially under mild conditions.

- Solvent Effects: Dichloromethane and acetic acid are preferred for bromination due to their ability to dissolve both the substrate and brominating agent, and to moderate the reaction rate, minimizing side reactions.

- Reductive Amination Efficiency: Sodium triacetoxyborohydride is favored for its selectivity and mildness, reducing the risk of over-reduction or side reactions.

- Purification: Silica gel chromatography is effective for removing side products, particularly those arising from over-bromination or incomplete sulfonylation.

Summary Table: Key Parameters

| Parameter | Typical Range/Choice | Impact on Outcome |

|---|---|---|

| Brominating Agent | Br₂ or NBS | Regioselectivity, yield |

| Solvent for Bromination | DCM, AcOH | Reaction rate, selectivity |

| Reductive Amination Agent | NaBH(OAc)₃ | Selectivity, yield |

| Temperature | 0–25°C (bromination) | Minimizes side reactions |

| Purification | Chromatography, recrystallization | Product purity |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions. Key methodologies include:

These reactions retain full regioselectivity at the brominated position while leaving the methylsulfonyl-piperidine moiety intact . The electron-withdrawing nature of the methylsulfonyl group enhances oxidative addition efficiency in palladium-mediated processes .

Nucleophilic Aromatic Substitution

The bromine undergoes substitution with nitrogen nucleophiles under high-pressure conditions:

text**[Procedure](pplx://action/followup)**: - React with primary/secondary amines (e.g., methylamine, ethylamine) - 100–120°C in sealed pressure tubes - Polar solvents (e.g., ethanol/water mixtures) - Yields: 45–68% (analogous systems) [1][6]

Steric hindrance from the piperidine-methylsulfonyl group reduces reaction rates compared to simpler 2-bromopyridines . Microwave-assisted methods (unreported for this specific compound) could theoretically improve efficiency .

Metalation Reactions

Lithium-halogen exchange enables functionalization at position 2:

| Reagent | Conditions | Electrophile | Product |

|---|---|---|---|

| n-BuLi (−78°C) | THF, anhydrous | CO₂ | Pyridine-2-carboxylic acid |

| i-PrMgCl | 0°C to RT | Alkyl halides | Alkylated pyridines |

The methylsulfonyl group stabilizes intermediate lithiated species through inductive effects . Subsequent quenching with electrophiles provides access to carboxylates, aldehydes, or alkylated derivatives .

Functional Group Transformations

While the methylsulfonyl group is generally stable, selective reductions or oxidations can modify other regions:

-

Piperidine ring : Hydrogenolysis of the N-methylsulfonyl group requires harsh conditions (e.g., LiAlH₄ at reflux), risking pyridine ring reduction .

-

Methylene linker : Oxidation to a ketone (via KMnO₄/H⁺) is theoretically feasible but unreported for this compound .

Key Challenges in Reactivity

-

Steric effects : Bulky substituents on piperidine reduce accessibility to the bromine atom .

-

Electronic effects : Electron withdrawal from the sulfonyl group deactivates the pyridine ring, slowing electrophilic substitutions .

Data for specific yields and kinetics remain limited, necessitating further experimental validation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

- Molecular Formula : C12H16BrN2O2S

- Molecular Weight : 333.25 g/mol

- CAS Number : 1316221-45-0

The compound features a brominated pyridine core linked to a piperidine ring with a methylsulfonyl group, which is crucial for its biological activity and reactivity.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be modified to create derivatives with enhanced biological activity.

Table 1: Comparison of Biological Activities

Biological Research

This compound is utilized in studies investigating biological pathways involving pyridine and piperidine derivatives. It aids in understanding the mechanisms behind various diseases and can be used to develop targeted therapies.

Case Study Example : A study highlighted its role in activating Sirt6, a target for treating metabolic disorders, demonstrating its potential as a therapeutic agent .

Material Science

In the industrial sector, this compound is used in the production of specialty chemicals with specific properties. Its ability to participate in coupling reactions makes it valuable for creating complex materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Core Pyridine Derivatives

Key analogs compared :

2-Bromo-6-(tert-butoxy)pyridine (BD247610) : Substituted with a bulky tert-butoxy group instead of the (methylsulfonyl)piperidinylmethyl chain. This electron-donating group increases steric hindrance and reduces electrophilicity at the pyridine ring compared to the sulfonyl-containing target compound .

5-Bromo-2-chloro-3-(methylsulfonyl)pyridine : A positional isomer with bromo and methylsulfonyl groups at the 5- and 3-positions, respectively. The altered substitution pattern significantly impacts electronic distribution and reactivity .

Piperidine-Modified Analogs

Example: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate () shares the methylsulfonyl-piperidine moiety but includes a carbamate group instead of the pyridine linkage.

Physicochemical Properties

Melting Points and Purity

Elemental Analysis

The target’s lack of elemental data precludes direct comparison, but analogs show close alignment between calculated and found values, suggesting reliable synthesis protocols.

Spectroscopic and Reactivity Profiles

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Reactivity in Cross-Couplings

The bromo-pyridine core in the target compound is primed for metal-catalyzed couplings. However, the electron-withdrawing methylsulfonyl group may reduce reactivity compared to electron-rich analogs like BD247610. Piperidine’s basicity could also influence reaction conditions (e.g., pH-sensitive couplings) .

Actividad Biológica

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, with the molecular formula CHBrNOS, is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring substituted with a bromine atom and a methylsulfonyl-piperidine moiety, which may influence its interaction with biological targets.

- Molecular Weight : 300.24 g/mol

- CAS Number : 1316221-45-0

- Structure : The compound consists of a brominated pyridine core linked to a piperidine ring containing a methylsulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MDA-MB-231 (Breast Cancer) | 70% at 10 µM |

| HepG2 (Liver Cancer) | 65% at 10 µM |

| A549 (Lung Cancer) | 60% at 10 µM |

These results indicate potential for further development as an anticancer therapeutic agent .

The biological activity of this compound is hypothesized to stem from its structural components:

- Pyridine Ring : Known for interacting with various receptors and enzymes.

- Bromine Atom : May enhance binding affinity through halogen bonding.

- Methylsulfonyl Group : Increases solubility and may facilitate interactions with biological molecules.

The combination of these features likely contributes to the compound's ability to modulate biochemical pathways involved in inflammation and cell proliferation .

Case Studies

A recent study focused on the synthesis and evaluation of derivatives based on this compound, highlighting its role in developing new therapeutics. For instance, derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting that modifications to the piperidine moiety can significantly affect biological activity .

Q & A

Q. Key Parameters :

- Reaction temperature (e.g., 0–5°C for bromination to avoid side reactions).

- Catalyst selection (e.g., nickel catalysts for coupling steps, as seen in analogous pyridine derivatives) .

Basic: How is this compound characterized structurally?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the methylsulfonyl group (δ ~3.0 ppm for CH₃, δ ~55 ppm for S=O in ¹³C) and the bromopyridine ring (aromatic protons δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the sulfonyl-piperidine linkage .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the piperidine-pyridine junction, to validate stereochemistry .

Q. Common Pitfalls :

- Overlapping NMR signals in aromatic regions require 2D techniques (COSY, HSQC) for unambiguous assignment .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies often arise from:

- Reagent Purity : Impurities in brominating agents (e.g., Br₂ vs. NBS) can alter reaction pathways. Use freshly distilled reagents or anhydrous solvents .

- Catalyst Efficiency : Screen alternative catalysts (e.g., Pd/C vs. Ni complexes) for coupling steps. Evidence suggests nickel catalysts improve yields in pyridine alkylation .

- Workup Conditions : Optimize pH during extraction (e.g., neutral to slightly basic conditions to prevent sulfonamide hydrolysis) .

Case Study : A 20% yield variation was resolved by replacing aqueous NaOH with solid NaHCO₃ during sulfonylation, minimizing side-product formation .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the methylsulfonyl group, predicting activation energies for SNAr (nucleophilic aromatic substitution) at the 2-bromo position. LUMO maps identify electrophilic hotspots .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, enhancing substitution rates .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from HPLC monitoring) .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies in enzyme inhibition?

Methodological Answer:

- Core Modifications :

- Biological Assays :

Example : A derivative with a 4-fluorophenyl group on piperidine showed 10× higher Kᵢ against MAPK3 due to enhanced hydrophobic interactions .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. The methylsulfonyl group enhances stability in acidic environments (e.g., gastric fluid) .

- Metabolic Resistance : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .

- Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance and extend half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.